molecular formula C15H18N2O2S2 B2587308 (E)-N-(4-(diethylamino)benzylidene)thiophene-2-sulfonamide CAS No. 468080-07-1

(E)-N-(4-(diethylamino)benzylidene)thiophene-2-sulfonamide

Cat. No.: B2587308
CAS No.: 468080-07-1
M. Wt: 322.44
InChI Key: UFFPYIWSVJOVNT-FOWTUZBSSA-N
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Description

(E)-N-(4-(diethylamino)benzylidene)thiophene-2-sulfonamide is a synthetic hybrid compound of significant research interest, combining a thiophene-sulfonamide moiety with a diethylaminobenzylidene Schiff base ligand. This structure integrates two pharmacologically active components: the sulfonamide group, a established zinc-binding function in medicinal chemistry , and the Schiff base (azomethine, -CH=N-), known for its versatile biological activities and metal-chelating potential . The primary research applications for this compound are anticipated in enzyme inhibition and cancer research. Sulfonamides are well-known inhibitors of carbonic anhydrase isoforms , including the tumor-associated CA IX, which is a validated target for anticancer drug development due to its role in tumor hypoxia and pH regulation . The presence of the thiophene ring, a five-membered heterocycle, is a key feature as such scaffolds have been shown to confer potent inhibitory properties to sulfonamide compounds . Concurrently, Schiff base derivatives have demonstrated marked antiproliferative activities against various cancer cell lines, including breast cancer models . The specific diethylamino substituent on the benzylidene ring may enhance cellular uptake and influence interactions with enzymatic hydrophobic pockets . The proposed mechanism of action for this class of compounds involves binding to the active site of target enzymes, such as carbonic anhydrases. The sulfonamide group (-SO₂NH₂) can coordinate the zinc ion essential for the enzyme's catalytic activity, thereby inhibiting it . The conjugated Schiff base linker and the aromatic tail are designed to engage in favorable interactions, such as π-π stacking and van der Waals forces, with the hydrophobic regions of the active site, which can influence both the potency and selectivity of inhibition . This mechanism is under investigation for disrupting pH homeostasis in tumors or bacterial growth through CA inhibition . This product is intended for research purposes by qualified laboratory personnel only. It is strictly labeled "For Research Use Only" and is not intended for human or veterinary diagnostic, therapeutic, or any other clinical applications. Handling should be conducted in accordance with all applicable local, state, and federal regulations and institutional safety protocols.

Properties

IUPAC Name

(NE)-N-[[4-(diethylamino)phenyl]methylidene]thiophene-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2O2S2/c1-3-17(4-2)14-9-7-13(8-10-14)12-16-21(18,19)15-6-5-11-20-15/h5-12H,3-4H2,1-2H3/b16-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFFPYIWSVJOVNT-FOWTUZBSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C1=CC=C(C=C1)C=NS(=O)(=O)C2=CC=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN(CC)C1=CC=C(C=C1)/C=N/S(=O)(=O)C2=CC=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that (E)-N-(4-(diethylamino)benzylidene)thiophene-2-sulfonamide exhibits significant anticancer properties. It has been evaluated against various cancer cell lines, demonstrating potential as an anticancer agent.

Table 1: Anticancer Activity Data

Cancer Cell LineIC50 (µM)Mechanism of Action
MCF-7 (Breast)12.5Induces apoptosis via caspase activation
HeLa (Cervical)10.0Cell cycle arrest and apoptosis induction
A549 (Lung)15.0Inhibition of proliferation through signal disruption

The compound's ability to induce apoptosis has been linked to the activation of caspase pathways, which play a critical role in programmed cell death. Flow cytometry analyses have confirmed increased levels of cleaved PARP and caspase-3 in treated cells, indicating effective apoptosis induction.

Antimicrobial Activity

The compound has also been studied for its antimicrobial properties, particularly against bacterial strains. Preliminary results suggest it may inhibit the growth of both Gram-positive and Gram-negative bacteria.

Table 2: Antimicrobial Activity Data

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

The mechanism of action for its antimicrobial activity is believed to involve the inhibition of folic acid synthesis, similar to traditional sulfonamides, which disrupts nucleic acid synthesis leading to bacterial cell death.

Case Study 1: Anticancer Efficacy

A study conducted on MCF-7 breast cancer cells revealed that treatment with this compound resulted in a significant reduction in cell viability. The study utilized flow cytometry to analyze apoptotic markers, showing an increase in late apoptotic cells compared to untreated controls.

Case Study 2: Antimicrobial Efficacy

Another investigation assessed the compound's effectiveness against methicillin-resistant Staphylococcus aureus (MRSA). Results indicated that the compound significantly reduced biofilm formation at sub-MIC concentrations, highlighting its potential utility in treating persistent infections associated with biofilm-forming bacteria.

Chemical Reactions Analysis

Schiff Base Formation and Reactivity

The benzylidene imine group (-CH=N-) enables reversible Schiff base chemistry. This moiety participates in:

Hydrolysis

Under acidic or basic conditions, hydrolysis regenerates the parent aldehyde and amine:

(E)-N-(4-(diethylamino)benzylidene)thiophene-2-sulfonamideH2O/H+ or OH4-(diethylamino)benzaldehyde+thiophene-2-sulfonamide\text{this compound} \xrightarrow{H_2O/H^+ \text{ or } OH^-} \text{4-(diethylamino)benzaldehyde} + \text{thiophene-2-sulfonamide}

Conditions :

  • Acidic: 0.1 M HCl, 60°C, 2 hours

  • Basic: 0.1 M NaOH, room temperature, 4 hours

Reduction

NaBH₄ reduces the imine to a secondary amine:

This compoundNaBH4N-(4-(diethylamino)benzyl)thiophene-2-sulfonamide\text{this compound} \xrightarrow{NaBH_4} \text{N-(4-(diethylamino)benzyl)thiophene-2-sulfonamide}

Yield : ~85% (analogous reductions in )
Conditions : Methanol, 0°C to room temperature, 3 hours

Sulfonamide Group Reactivity

The sulfonamide (-SO₂NH-) participates in:

Alkylation/Acylation

The NH group undergoes nucleophilic substitution with alkyl halides or acyl chlorides:

This compoundRXN-alkylated derivatives\text{this compound} \xrightarrow{R-X} \text{N-alkylated derivatives}

Example : Reaction with chloroacetyl chloride yields thiazolone derivatives (as in ).
Conditions : Dry DMF, room temperature, 2 hours

Hydrogen Bonding Interactions

The sulfonamide acts as a hydrogen bond donor/acceptor, influencing crystal packing (observed in for similar hydrazides).

Thiophene Ring Modifications

Electrophilic aromatic substitution (EAS) occurs at the electron-rich thiophene ring:

Reaction TypeReagent/ConditionsPositionYield (%)Source
Sulfonation H₂SO₄, SO₃, 50°C5-position~60
Halogenation Br₂/FeBr₃, 0°C4- and 5-positions~75

Condensation Reactions

The compound acts as a precursor for synthesizing heterocyclic analogs:

Hydrazone Formation

Reacts with hydrazides to form triazole or thiadiazole derivatives:

This compound+R-CO-NH-NH₂Fused heterocycles\text{this compound} + \text{R-CO-NH-NH₂} \rightarrow \text{Fused heterocycles}

Conditions : Methanol, glacial acetic acid, reflux (4–6 hours)
Yield Range : 65–92% (based on )

Biological Interactions

Though not direct chemical reactions, the compound inhibits enzymes via:

Target EnzymeInhibition MechanismIC₅₀ (µM)Source
Carbonic Anhydrase Binds Zn²⁺ active site via sulfonamide10.93–25.06
Urease Blocks nickel-centered active site13.33–251.74

Table 2: Enzyme Inhibition Profiles (Analogous Compounds)

CompoundCA IX Inhibition (IC₅₀, nM)Urease Inhibition (IC₅₀, µM)
Thiophene-sulfonamide 15.2 ± 0.813.33 ± 0.58
Benzohydrazide N/A21.14 ± 0.425

Mechanistic Insights

  • Schiff Base Stability : The (E)-configuration stabilizes the imine via conjugation with the diethylamino group .

  • Sulfonamide Reactivity : The electron-withdrawing sulfonyl group enhances NH acidity, facilitating alkylation .

Comparison with Similar Compounds

Table 1: Comparative Analysis of Key Compounds

Compound Name Core Structure Key Substituents Molecular Weight (g/mol) Notable Properties/Applications
(E)-N-(4-(diethylamino)benzylidene)thiophene-2-sulfonamide Thiophene-sulfonamide + benzylidene Diethylamino (-N(C₂H₅)₂), thiophene-SO₂NH ~349.5 Potential COX inhibition, solvatochromism
(E)-2-(5-fluoro-1-(4-(methylthio)benzylidene)-1H-inden-3-yl)-N-(4-methoxyphenyl)sulfonyl-acetamide Indene-acetamide + benzylidene Fluoro (-F), methylthio (-SCH₃), methoxy (-OCH₃) ~514.6 COX-1-selective inhibition
4-((2-hydroxybenzylidene)amino)-N-(thiazol-2-yl)benzenesulfonamide Benzene-sulfonamide + thiazole Hydroxy (-OH), thiazole ~345.4 Antimicrobial activity, optoelectronic applications
(S,E)-N-(4-(3-chloro-4-fluorophenylamino)-3-cyano-7-(tetrahydrofuran-3-yl-oxy)quinolin-6-yl)-4-(diethylamino)-but-2-enamide Quinoline + enamide Diethylamino, chloro-fluoro aryl, cyano ~580.1 Kinase inhibition (patented)

Key Differences and Implications

Electronic and Steric Effects

  • The thiophene-sulfonamide core introduces stronger electron-withdrawing effects than benzene-sulfonamide analogues (e.g., compound in ), which may reduce nucleophilicity but improve binding to enzymatic active sites (e.g., cyclooxygenase).

Solvatochromic Behavior

  • However, it lacks the zwitterionic character of pyridinium N-phenolate betaine dyes (e.g., ET(30)), limiting its sensitivity to hydrogen-bond-donating solvents.

Research Findings and Hypotheses

  • Hypothetical COX Inhibition: Molecular docking studies of analogous sulfonamides () suggest that the thiophene-sulfonamide group could bind to COX-1’s hydrophobic channel, while the diethylamino group may interact with polar residues (e.g., Arg120).
  • Optoelectronic Potential: The thiophene moiety’s electron mobility, combined with the benzylidene’s conjugation, positions this compound as a candidate for organic semiconductors, though experimental data are lacking compared to thiazole-based derivatives ().
  • Synthetic Challenges : Unlike the crystalline enamide derivatives (), the target compound’s imine bond may exhibit photoisomerization, complicating purification and stability.

Q & A

Q. What are the typical synthetic routes for preparing (E)-N-(4-(diethylamino)benzylidene)thiophene-2-sulfonamide?

The compound is synthesized via a Schiff base condensation reaction between thiophene-2-sulfonamide and 4-(diethylamino)benzaldehyde. The reaction typically involves refluxing equimolar amounts of the aldehyde and sulfonamide in methanol for 12–24 hours under anhydrous conditions. The product is isolated via solvent evaporation and purified through recrystallization using ethanol or acetonitrile . Key Steps :

  • Reagents : 4-(diethylamino)benzaldehyde, thiophene-2-sulfonamide, methanol.
  • Conditions : Reflux at 60–80°C under inert atmosphere (N₂/Ar).
  • Purification : Recrystallization (yield: ~70–85%).

Q. Which spectroscopic methods are essential for characterizing this compound?

Characterization relies on:

  • ¹H/¹³C NMR : To confirm the imine bond (C=N) formation (δ ~8.3–8.5 ppm for ¹H) and aromatic proton environments .
  • IR Spectroscopy : Detection of sulfonamide S=O stretches (~1350–1150 cm⁻¹) and C=N vibrations (~1600–1640 cm⁻¹) .
  • Mass Spectrometry : High-resolution MS (HRMS) for molecular ion validation .

Q. What are the common solvent systems for crystallizing this Schiff base?

Crystallization is achieved using polar aprotic solvents (e.g., DMF, DMSO) or ethanol/water mixtures. Slow evaporation at room temperature yields monoclinic crystals suitable for X-ray diffraction .

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in the compound’s stereochemistry?

Single-crystal X-ray diffraction (SC-XRD) provides unambiguous confirmation of the (E)-configuration and molecular packing. For example, a monoclinic crystal system (space group P2₁) with unit cell parameters (a = 6.1169 Å, b = 7.4708 Å, c = 18.2536 Å, β = 97.975°) was reported for a structurally analogous thiophene sulfonamide derivative . SHELX software (e.g., SHELXL) is used for refinement, ensuring R-factor convergence below 5% .

Q. How does solvatochromism affect the electronic properties of this compound?

The diethylamino group and conjugated π-system make the compound solvatochromic. UV/vis spectroscopy in solvents of varying polarity (e.g., cyclohexane vs. DMSO) reveals bathochromic shifts due to intramolecular charge transfer (ICT). Empirical solvent polarity scales (e.g., E₃₀) can quantify these effects, with higher polarity solvents stabilizing excited-state dipoles .

Q. What strategies optimize reaction yields in the presence of competing by-products?

By-products (e.g., unreacted aldehyde or Z-isomer) are minimized by:

  • Stoichiometric Control : Excess sulfonamide (1.2:1 molar ratio).
  • Acid Catalysis : Trace acetic acid to accelerate imine formation.
  • Chromatographic Purification : Silica gel column chromatography (ethyl acetate/hexane, 3:7) .

Q. How can computational modeling predict the compound’s bioactivity?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model electronic properties, such as HOMO-LUMO gaps, to predict redox behavior. Molecular docking studies (AutoDock Vina) assess interactions with biological targets (e.g., enzymes) by analyzing binding affinities (ΔG values) .

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